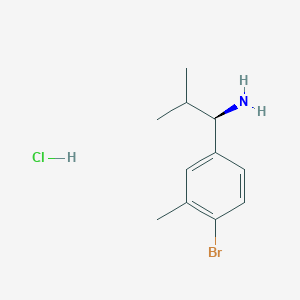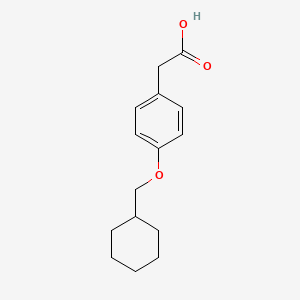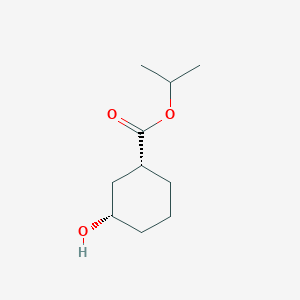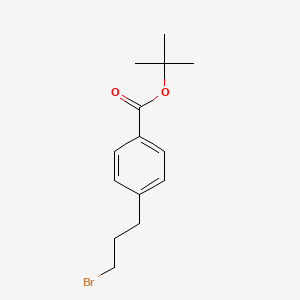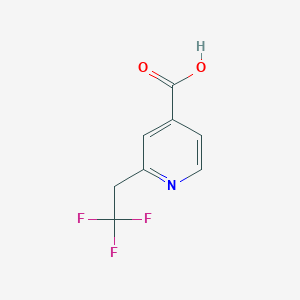
2-(2,2,2-Trifluoroethyl)isonicotinic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2,2,2-Trifluoroethyl)isonicotinic acid is an organic compound that features a trifluoroethyl group attached to an isonicotinic acid moiety. This compound is of significant interest due to its unique chemical properties, which are influenced by the presence of the trifluoromethyl group. The trifluoromethyl group is known for its ability to enhance the lipophilicity and electron-withdrawing characteristics of molecules, making such compounds valuable in various fields, including medicinal chemistry and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is the palladium-catalyzed trifluoroethylation of isonicotinic acid derivatives using trifluoroethyl iodide as the trifluoroethylating agent . This reaction is usually carried out under mild conditions, with the presence of a base such as potassium carbonate to facilitate the reaction.
Industrial Production Methods: On an industrial scale, the production of 2-(2,2,2-trifluoroethyl)isonicotinic acid may involve the use of more cost-effective and scalable methods. For instance, the reaction of isonicotinic acid with trifluoroethyl iodide in the presence of a copper catalyst can be employed. This method offers a higher yield and is more suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions: 2-(2,2,2-Trifluoroethyl)isonicotinic acid undergoes various chemical reactions, including:
Substitution Reactions: The trifluoroethyl group can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.
Coupling Reactions: The trifluoroethyl group can be coupled with other aromatic or aliphatic groups through palladium-catalyzed cross-coupling reactions.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide or potassium permanganate for oxidation reactions.
Reducing Agents: Sodium borohydride or lithium aluminum hydride for reduction reactions.
Bases: Potassium carbonate or sodium hydroxide for substitution reactions.
Major Products Formed: The major products formed from these reactions include various trifluoroethylated derivatives, which can be further functionalized for specific applications .
Scientific Research Applications
2-(2,2,2-Trifluoroethyl)isonicotinic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential as a bioactive molecule.
Medicine: Explored for its potential use in drug design and development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(2,2,2-trifluoroethyl)isonicotinic acid involves its interaction with specific molecular targets and pathways. The trifluoroethyl group enhances the compound’s ability to interact with biological molecules, potentially inhibiting or modulating their activity. This can lead to various biological effects, such as the inhibition of enzymes or the modulation of receptor activity . The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
2,2,2-Trifluoroethanol: A related compound with similar trifluoroethyl group but different functional properties.
Trifluoroacetic Acid: Another trifluoromethyl-containing compound with distinct chemical and physical properties.
Isonicotinic Acid: The parent compound without the trifluoroethyl group, used as a reference for comparing the effects of trifluoroethylation.
Uniqueness: 2-(2,2,2-Trifluoroethyl)isonicotinic acid stands out due to the presence of both the trifluoroethyl group and the isonicotinic acid moiety. This combination imparts unique properties, such as enhanced lipophilicity and electron-withdrawing effects, making it valuable for various applications in research and industry .
Properties
CAS No. |
1256809-68-3 |
|---|---|
Molecular Formula |
C8H6F3NO2 |
Molecular Weight |
205.13 g/mol |
IUPAC Name |
2-(2,2,2-trifluoroethyl)pyridine-4-carboxylic acid |
InChI |
InChI=1S/C8H6F3NO2/c9-8(10,11)4-6-3-5(7(13)14)1-2-12-6/h1-3H,4H2,(H,13,14) |
InChI Key |
SQFRQIVMMHGETI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C(C=C1C(=O)O)CC(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(1R,2R)-1-Amino-1-[2-chloro-5-(trifluoromethyl)phenyl]propan-2-OL](/img/structure/B13035565.png)
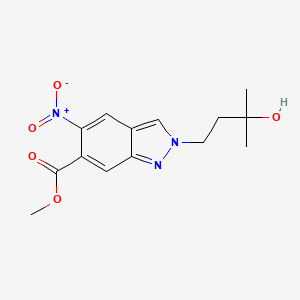

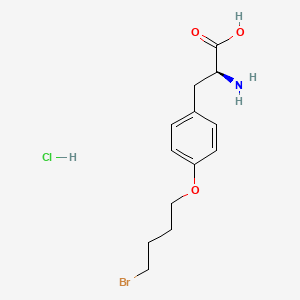
![Racemic-(4S,5R)-7-(Tert-Butoxycarbonyl)-1-Oxo-2,7-Diazaspiro[4.4]Nonane-4-Carboxylic Acid](/img/structure/B13035582.png)
![4,4,5,5-Tetramethyl-2-[(3-nitrophenyl)methyl]-1,3,2-dioxaborolane](/img/structure/B13035588.png)
![2-nitro-4H-thieno[3,2-b]pyrrole-5-carboxylicacid](/img/structure/B13035595.png)
![1,1''-Biferrocene, 2,2''-bis[(4S)-4,5-dihydro-4-(1-methylethyl)-2-oxazolyl]-, (2S,2''S)-(9CI)](/img/structure/B13035600.png)
